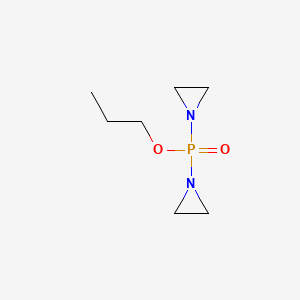
Hydrazine, (2,4,6-trinitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrazine, (2,4,6-trinitrophenyl)-, also known as 2,4,6-trinitrophenylhydrazine, is a chemical compound with the molecular formula C6H5N5O6. It is a derivative of hydrazine and contains three nitro groups attached to a phenyl ring. This compound is known for its high-energy properties and is used in various applications, including explosives and rocket propellants .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,4,6-trinitrophenylhydrazine involves the reaction of picryl chloride with hydrazine hydrate in methanol at temperatures ranging from 30 to 50 degrees Celsius . Another method uses 2,4,6-trinitroaniline, ketazine, and water as raw materials. The reaction is carried out at a specific temperature, and excessive ketazine and water are added to ensure complete reaction .
Industrial Production Methods: The industrial production of 2,4,6-trinitrophenylhydrazine typically involves the use of 2,4,6-trinitrochlorobenzene and hydrazine hydrate as raw materials. The reaction is carried out in ethanol under reflux conditions. this method has some drawbacks, including side reactions and the production of salt-containing organic wastewater .
化学反应分析
Types of Reactions: 2,4,6-Trinitrophenylhydrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with oxidizing agents to form different products, and it can also participate in nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of 2,4,6-trinitrophenylhydrazine include oxidizing agents like nitric acid and reducing agents like hydrazine hydrate. The reactions are typically carried out under controlled temperature and pressure conditions .
Major Products Formed: The major products formed from the reactions of 2,4,6-trinitrophenylhydrazine depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various nitro derivatives, while reduction reactions can yield hydrazine derivatives .
科学研究应用
2,4,6-Trinitrophenylhydrazine has several scientific research applications. It is used as a reagent for the detection and determination of aldehydes, ketones, and sugars. It is also used in the synthesis of high-performance energetic materials, such as hexanitrazobenzene . Additionally, this compound is studied for its thermal stability, detonation properties, and pyrolysis mechanisms .
作用机制
The mechanism of action of 2,4,6-trinitrophenylhydrazine involves its ability to undergo rapid exothermic reactions. The compound’s high-energy properties are attributed to the presence of nitro groups, which facilitate the release of energy during decomposition. The molecular targets and pathways involved in these reactions include the formation of intramolecular hydrogen bonds and the dissociation of bonds under specific conditions .
相似化合物的比较
Similar Compounds: Similar compounds to 2,4,6-trinitrophenylhydrazine include 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH) and other hydrazyl free radicals . These compounds share similar structural features and high-energy properties.
Uniqueness: What sets 2,4,6-trinitrophenylhydrazine apart from other similar compounds is its specific arrangement of nitro groups on the phenyl ring, which contributes to its unique reactivity and energetic properties. This compound’s ability to form stable intramolecular hydrogen bonds also enhances its thermal stability and detonation performance .
属性
IUPAC Name |
(2,4,6-trinitrophenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O6/c7-8-6-4(10(14)15)1-3(9(12)13)2-5(6)11(16)17/h1-2,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTZYGGLKQYBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NN)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215647 |
Source


|
| Record name | Hydrazine, (2,4,6-trinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653-49-6 |
Source


|
| Record name | Hydrazine, (2,4,6-trinitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000653496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrazine, (2,4,6-trinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)





![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)


![[S(R)]-N-[(S)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14752381.png)
![[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid](/img/structure/B14752382.png)
![3-Bromo-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B14752392.png)
![4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B14752393.png)

